molecular formula C11H14N2O B11906752 1-(Pyridin-3-yl)piperidine-2-carbaldehyde

1-(Pyridin-3-yl)piperidine-2-carbaldehyde

Cat. No.: B11906752
M. Wt: 190.24 g/mol
InChI Key: WDTGUNPQEKQCTQ-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)piperidine-2-carbaldehyde is a heterocyclic compound featuring a pyridine ring linked to a piperidine moiety via a carbon-nitrogen bond, with an aldehyde functional group at the 2-position of the piperidine ring. This structure combines the aromaticity and basicity of pyridine with the conformational flexibility of piperidine, making it a versatile intermediate in medicinal chemistry and organic synthesis. The aldehyde group enhances its reactivity, enabling applications in Schiff base formation, catalysis, and drug precursor synthesis .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-pyridin-3-ylpiperidine-2-carbaldehyde

InChI

InChI=1S/C11H14N2O/c14-9-11-4-1-2-7-13(11)10-5-3-6-12-8-10/h3,5-6,8-9,11H,1-2,4,7H2

InChI Key

WDTGUNPQEKQCTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)piperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with piperidine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 1-(Pyridin-3-yl)piperidine-2-carbaldehyde often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)piperidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyridin-3-yl)piperidine-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)piperidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

  • Structural Difference : Replaces the piperidine’s aldehyde group with an azepane (7-membered ring) substituent at the pyridine’s 6-position.
  • Implications : The larger azepane ring may increase steric hindrance, reducing reactivity compared to the smaller aldehyde group in the target compound. Safety data indicate acute toxicity and skin/eye irritation hazards .

2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

  • Structural Difference : Incorporates a methylpiperazine group at the pyridine’s 6-position.

Pyridinecarbaldehyde Derivatives

3-Pyridinecarbaldehyde

  • Structural Difference : A simple pyridine ring with an aldehyde group at the 3-position, lacking the piperidine moiety.
  • Key Properties : pKa = 3.80 (±1), lower molecular weight, and higher volatility than the target compound. The absence of piperidine reduces conformational flexibility, limiting its utility in complex synthesis .

Pyridine-3-carboxylic Acid (Nicotinic Acid)

  • Structural Difference : Replaces the aldehyde with a carboxylic acid group.
  • Key Properties : Higher acidity (pKa = 2.07 ±1) due to the electron-withdrawing carboxyl group, contrasting with the aldehyde’s electrophilic character. Widely used in vitamin B3 synthesis, unlike the target compound’s niche applications .

Functional Group Variants

N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide

  • Structural Difference : Substitutes the aldehyde with a pivalamide group and adds a hydroxypropyl chain.
  • Implications : The bulkier pivalamide group reduces reactivity but enhances stability, favoring applications in prodrug design over the aldehyde’s role in dynamic covalent chemistry .

Physicochemical and Electronic Properties

Compound pKa Reactivity Solubility
1-(Pyridin-3-yl)piperidine-2-carbaldehyde Not reported High (aldehyde electrophilicity) Moderate (polar aprotic solvents)
3-Pyridinecarbaldehyde 3.80 (±1) Moderate (aldehyde) High in polar solvents
Pyridine-3-carboxylic acid 2.07 (±1) Low (carboxylic acid) High in aqueous bases
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde Not reported Low (steric hindrance) Low (nonpolar substituents)

Biological Activity

1-(Pyridin-3-yl)piperidine-2-carbaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(Pyridin-3-yl)piperidine-2-carbaldehyde consists of a piperidine ring substituted with a pyridine group at the 3-position and an aldehyde functional group at the 2-position. Its molecular formula is C12H12N2OC_{12}H_{12}N_2O with a molecular weight of approximately 218.26 g/mol. The compound's structure allows for diverse chemical interactions, making it significant in drug discovery contexts.

Biological Activities

Research indicates that 1-(Pyridin-3-yl)piperidine-2-carbaldehyde exhibits various biological activities, particularly in the fields of neuropharmacology and oncology. Its ability to modulate enzyme activity and receptor binding positions it as a promising candidate for therapeutic development.

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. Notably, it has shown the ability to form covalent bonds with nucleophilic sites on proteins, which may enhance its efficacy in targeted drug delivery systems.

Therapeutic Applications

1-(Pyridin-3-yl)piperidine-2-carbaldehyde has been studied for its potential applications in:

  • Neuropharmacology : The compound may influence neurotransmitter systems, suggesting possible uses in treating neurological disorders.
  • Oncology : Its ability to modulate cellular pathways linked to cancer progression makes it a candidate for cancer therapy.

Comparative Analysis

Several compounds share structural similarities with 1-(Pyridin-3-yl)piperidine-2-carbaldehyde. Below is a comparative table highlighting these compounds and their notable features:

Compound NameMolecular FormulaNotable Features
2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehydeC13H16N2OC_{13}H_{16}N_2OContains a propylamino group; potential for unique activity
2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehydeC14H18N2OC_{14}H_{18}N_2OStudied for antimicrobial properties
2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehydeC13H15N2OC_{13}H_{15}N_2OMethyl substitution alters reactivity; agrochemical uses

Case Studies and Research Findings

Recent studies have focused on the biological activities of derivatives related to 1-(Pyridin-3-yl)piperidine-2-carbaldehyde. For instance:

  • A study indicated that derivatives exhibited significant anticancer activity against A549 human lung cancer cells, outperforming established treatments like imatinib .
  • Another investigation demonstrated the antibacterial properties of similar compounds against both Gram-positive and Gram-negative bacteria, showing promising results compared to commercial antibiotics .

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